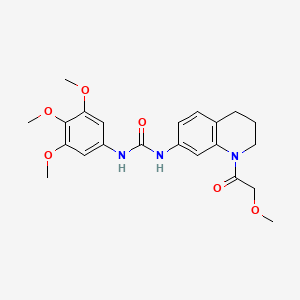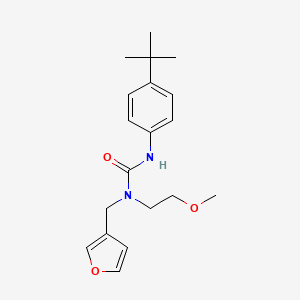
3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(4-(Tert-butyl)phenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Nanotechnology Applications
Urea compounds have been investigated for their potential use in nanotechnology. They can be employed in the development of urea-based electrolytes, which are crucial for next-generation batteries and fuel cells. This application leverages the chemical properties of urea to enhance energy storage and conversion technologies .
Medical Sciences
In the medical field, urea and its derivatives are recognized as pharmacophores in drug discovery. They exhibit a broad range of biological activities due to their ability to interact with proteins and receptor targets, making them valuable in the search for new pharmaceuticals .
Energy Production
Urea-based compounds are also being explored for their use in energy production. Their role as components in fuel cells and batteries is particularly significant, as they contribute to more efficient and sustainable energy systems .
Agricultural Efficiency
Modified urea fertilizers are being developed to enhance nitrogen utilization and reduce nitrogen losses in agriculture. These advancements aim to improve agronomic nitrogen use efficiency and crop yields, addressing environmental concerns associated with traditional fertilization methods .
Plastics and Resins Production
The industrial application of urea extends to the production of plastics, resins, and adhesives. Urea compounds serve as key ingredients in manufacturing processes that require specific chemical properties for product stability and performance .
Medicinal Chemistry
Urea and thiourea-containing compounds are pivotal in medicinal chemistry applications. Researchers focus on bioisosteric replacements with (thio)urea structures to develop pharmaceuticals with improved efficacy and reduced side effects .
properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)16-5-7-17(8-6-16)20-18(22)21(10-12-23-4)13-15-9-11-24-14-15/h5-9,11,14H,10,12-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHMFRUSFFWFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

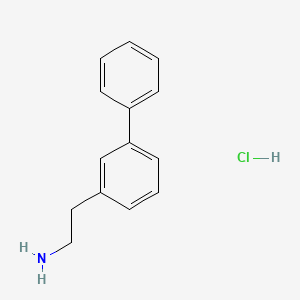
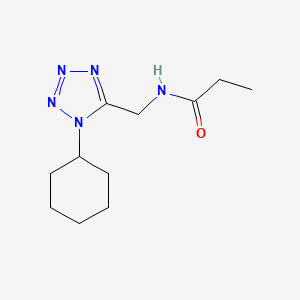
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
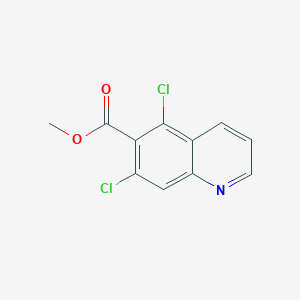
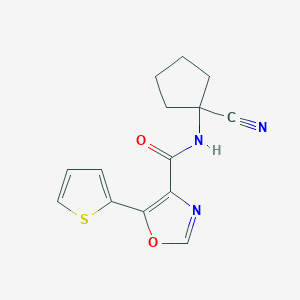

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
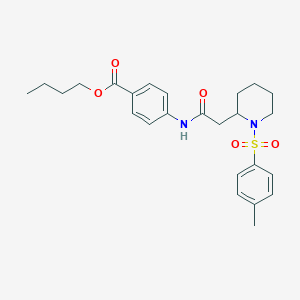
![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)
![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)


